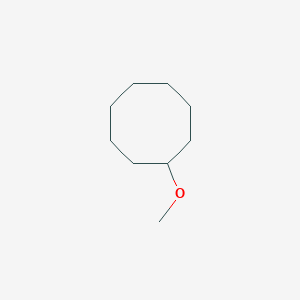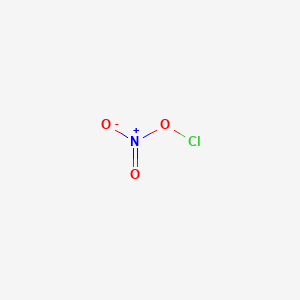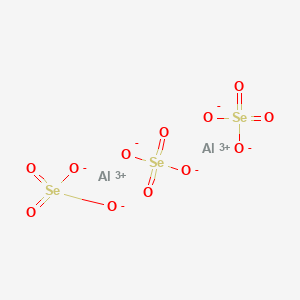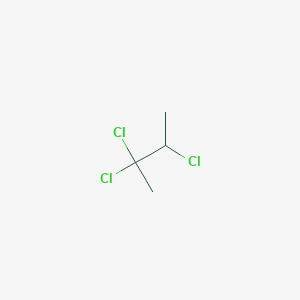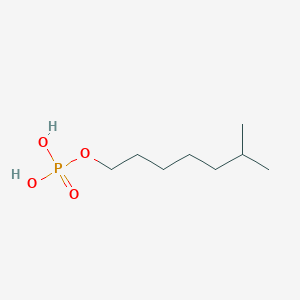
3,3'-二甲基氧杂花菁碘化物
描述
3,3’-Dimethyloxacarbocyanine iodide is a supravital lipophilic fluorochrome . This cationic dye is used to stain mitochondria and endoplasmic reticulum in animal and plant cells .
Molecular Structure Analysis
The molecular structure of 3,3’-Dimethyloxacarbocyanine iodide is represented by the formula C19H17IN2O2 . The molecular weight is 432.25 . The SMILES string representation is [I-].CN1C(Oc2ccccc12)=C\C=C\c3oc4ccccc4[n+]3C .Physical And Chemical Properties Analysis
The melting point of 3,3’-Dimethyloxacarbocyanine iodide is 262°C (dec.) (lit.) . The maximum wavelength (λmax) is 482 nm .科学研究应用
Photosensitization of Mitochondria and Endoplasmic Reticulum
3,3’-Dimethyloxacarbocyanine iodide is a cyanine-based dye used in the photosensitization of mitochondria and endoplasmic reticulum in both animal and plant cells . This application is crucial for studying the function and structure of these organelles.
Cytofluorometry Studies
This compound can be used as a conjugate for labelling cells for cytofluorometry studies . Cytofluorometry is a technique used to measure the fluorescence intensity of cell populations, which is useful in various biological and medical research fields.
Imaging of Carbon Nanotubes
3,3’-Dimethyloxacarbocyanine iodide can be used in the imaging of carbon nanotubes (CNTs) using fluorescence microscopy . This application is important in nanotechnology research, particularly in the study of CNTs’ properties and applications.
Staining of Spermatozoa
The compound can potentially be used for staining spermatozoa, which can then be used in flow cytometric measurement and viability assay . This application is particularly relevant in reproductive biology and fertility studies.
Development of Electrochemical Cells
3,3’-Dimethyloxacarbocyanine iodide can be used in the development of electrochemical cells . Electrochemical cells have wide applications in energy storage and conversion technologies.
Surface Enhanced Resonance Raman Spectroscopy (SERRS)
The compound may be incorporated as a layer on gold nanorods, which can be used in surface enhanced resonance Raman spectroscopy (SERRS) . SERRS is a powerful technique for the detection and identification of molecules at very low concentrations.
Development of Solid State Dye Doped Polymeric Laser
3,3’-Dimethyloxacarbocyanine iodide may be coated on a fused silica wafer, which can potentially be used in the development of solid state dye doped polymeric laser . This application is significant in the field of optoelectronics and laser technology.
Fluorescence Microscopy
Due to its fluorescent properties, 3,3’-Dimethyloxacarbocyanine iodide can be used in fluorescence microscopy . This technique is widely used in biological and medical research to study the properties and functions of cells and tissues.
安全和危害
The safety data sheet for 3,3’-Dimethyloxacarbocyanine iodide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
作用机制
Target of Action
3,3’-Dimethyloxacarbocyanine iodide, also known as DTXSID90931076, is primarily used to stain mitochondria and endoplasmic reticulum in animal and plant cells . It acts as a microviscosity probe for micelles and microemulsions .
Mode of Action
The compound is a cyanine-based dye that interacts with its targets (mitochondria and endoplasmic reticulum) through a process known as photosensitization . This interaction results in the staining of these organelles, allowing for their visualization under a microscope .
Result of Action
The primary result of the action of 3,3’-Dimethyloxacarbocyanine iodide is the staining of mitochondria and endoplasmic reticulum, which allows for their visualization under a microscope . This can be particularly useful in research and diagnostic settings.
属性
IUPAC Name |
3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGXZGVGEDLSMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931076 | |
| Record name | 3-Methyl-2-[3-(3-methyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dimethyloxacarbocyanine iodide | |
CAS RN |
14134-79-3 | |
| Record name | Benzoxazolium, 3-methyl-2-[3-(3-methyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14134-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-[3-(3-methyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the interaction strength between a donor and 3,3'-Dimethyloxacarbocyanine iodide (acceptor) affect energy transfer at high donor concentrations?
A: Research suggests that a strong interaction between the donor and DMOCI can overshadow the effects of energy migration and diffusion at high donor concentrations []. This is because the strong donor-acceptor interaction facilitates efficient direct energy transfer, even when donor molecules are in close proximity. In contrast, weaker interactions might require energy migration between donor molecules before reaching the acceptor, making the process more susceptible to concentration effects.
Q2: Can the efficiency of energy transfer to 3,3'-Dimethyloxacarbocyanine iodide be controlled, and if so, how?
A: Studies show that the efficiency of energy transfer to DMOCI can be modulated by adjusting the acceptor concentration []. Increasing the concentration of DMOCI leads to a higher probability of donor-acceptor interaction, thereby enhancing the overall energy transfer efficiency. This controllability makes DMOCI a valuable tool for investigating energy transfer processes and optimizing FRET-based applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




